molecular formula C10H7ClN2O B1488408 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline CAS No. 1547352-94-2

3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline

Cat. No. B1488408
CAS RN: 1547352-94-2
M. Wt: 206.63 g/mol
InChI Key: GBLRJXOWXWDVCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline consists of a cinnoline ring fused with a furan ring. The cinnoline ring is a bicyclic structure composed of a benzene ring fused with a pyridine ring .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The applications of 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline in scientific research primarily revolve around its role in chemical synthesis and the formation of various derivatives with potential pharmacological activities. It serves as a key intermediate in the synthesis of complex heterocyclic compounds due to its unique structural features that allow for diverse chemical modifications.

For instance, researchers have developed methods for synthesizing cinnoline derivatives and exploring their potential uses in various fields, such as materials science and pharmacology. The Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriazenes in acidic mediums leads to the formation of 3-alkynyl-4-bromo(chloro)cinnolines, highlighting the utility of chlorine-substituted cinnolines in synthesizing novel heterocyclic compounds (Vinogradova et al., 2009).

Furthermore, the synthesis of 4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives via an isothiourea-catalyzed asymmetric formal [4 + 2] cycloaddition demonstrates the creation of functionalized compounds with high stereochemical control, which could be invaluable in developing new pharmaceuticals (Zi‐Jing Zhang & Jin Song, 2018).

Anticancer Agent Development

Another significant application is in the development of anticancer agents. A method for preparing intermediates for 2,6-substituted anthrapyridazones, which have been investigated pre-clinically as anticancer agents, involves the use of chloro-cinnoline derivatives. This method underscores the importance of chloro-cinnoline frameworks in synthesizing compounds with potential therapeutic applications (Cybulski et al., 2017).

Antibacterial Activity

The chemical versatility of 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline derivatives also extends to the synthesis of compounds with notable antibacterial properties. A study focusing on the synthesis of fluoro cinnoline derivatives demonstrated their efficacy against various bacterial strains, indicating the potential of chloro-cinnoline derivatives in developing new antibacterial agents (Shashikant B. Bhot et al., 2012).

Future Directions

Cinnoline derivatives, including potentially 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline, have shown promise in various areas of medicinal chemistry . Some of these compounds are under evaluation in clinical trials , indicating a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

3-chloro-5,6-dihydrofuro[2,3-h]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-5-6-1-2-8-7(3-4-14-8)10(6)13-12-9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLRJXOWXWDVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C3=NN=C(C=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Reactant of Route 2
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Reactant of Route 3
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Reactant of Route 4
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Reactant of Route 5
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Reactant of Route 6
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline

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